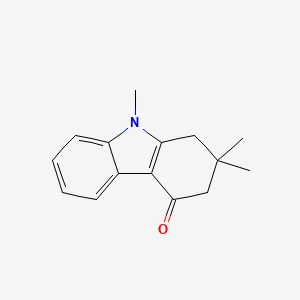
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the hydrogenation of carbazole derivatives. The process generally includes dissolving the carbazole in an alcohol or ester solvent, followed by hydrogenation using a suitable catalyst such as palladium or platinum. The reaction is usually carried out at room temperature to 80°C under atmospheric or low pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-4,5-dione, while reduction can produce various hydro derivatives.
Applications De Recherche Scientifique
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its interactions with serotonin receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Another carbazole derivative with similar biological activities.
1,2,3,9-Tetrahydro-4H-carbazol-4-one: Known for its antimycobacterial activity.
6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one: Used in the synthesis of various pharmaceutical compounds.
Uniqueness
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors more effectively.
Propriétés
Numéro CAS |
21785-47-7 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2,2,9-trimethyl-1,3-dihydrocarbazol-4-one |
InChI |
InChI=1S/C15H17NO/c1-15(2)8-12-14(13(17)9-15)10-6-4-5-7-11(10)16(12)3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
IMGIYQQMQVQLIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




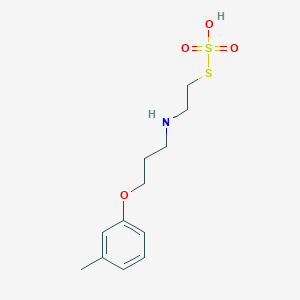

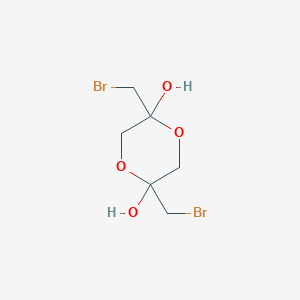
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)

![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

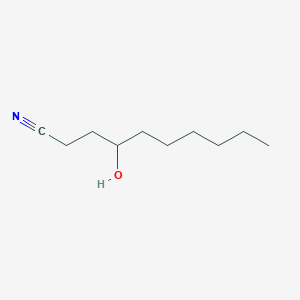
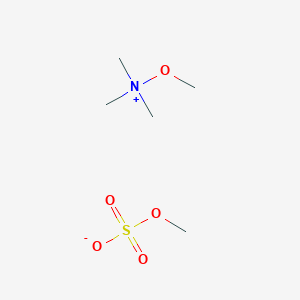
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)

